molecular formula C16H15N3O3S B5787856 1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole

1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole

Cat. No. B5787856
M. Wt: 329.4 g/mol
InChI Key: IKDLPSZYPVLMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a research tool in the study of various biological systems.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole is not fully understood, but it is believed to be related to its ability to interact with various enzymes and other biological molecules. This compound has been shown to have a high affinity for certain enzymes, which could potentially make it useful as a tool for studying the role of these enzymes in biological systems.
Biochemical and Physiological Effects:
1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been shown to have potential as a tool for studying the role of various enzymes in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole in lab experiments is its high affinity for certain enzymes, which could potentially make it useful as a tool for studying the role of these enzymes in biological systems. However, one limitation of this compound is that it is relatively expensive and difficult to synthesize, which could limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for research involving 1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole. One potential direction is to further explore its potential as an anti-cancer agent, as it has shown promise in inhibiting the growth of certain cancer cells. Additionally, this compound could potentially be used as a tool for studying the role of various enzymes in biological systems, which could help to further our understanding of these important biological molecules. Finally, further research could be done to explore the potential use of this compound as a fluorescent probe for imaging studies, which could have a variety of potential applications in the field of biological imaging.

Synthesis Methods

The synthesis of 1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole can be achieved through a multi-step reaction sequence. One common method involves the condensation of 4-methoxy-3-nitrobenzyl chloride with 2-mercaptobenzimidazole, followed by the addition of methylthiol and subsequent purification steps.

Scientific Research Applications

1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole has been used extensively in scientific research as a tool to study various biological systems. This compound has been shown to have a variety of potential applications, including as a fluorescent probe for imaging studies, as a potential anti-cancer agent, and as a tool for studying the role of various enzymes in biological systems.

properties

IUPAC Name

1-[(4-methoxy-3-nitrophenyl)methyl]-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-22-15-8-7-11(9-14(15)19(20)21)10-18-13-6-4-3-5-12(13)17-16(18)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDLPSZYPVLMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2SC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxy-3-nitrobenzyl)-2-(methylthio)-1H-benzimidazole

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